molecular formula C12H13N3O2 B3001446 4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine CAS No. 1187767-30-1

4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine

Cat. No. B3001446
CAS RN: 1187767-30-1
M. Wt: 231.255
InChI Key: HOIKFVDINPZEHS-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various physiological processes.

Scientific Research Applications

Anticancer Research

The benzodioxole moiety is a common feature in many compounds with significant biological activity. Research has shown that derivatives of benzodioxole, such as 4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine , can exhibit anticancer properties . These compounds can be designed to target specific cancer cells, potentially leading to the development of new anticancer drugs.

Antioxidant Activity

Compounds containing the 1,3-benzodioxole structure have been reported to possess antioxidant properties . This makes them valuable in the study of diseases caused by oxidative stress and could lead to the development of treatments that mitigate damage caused by free radicals.

Synthesis of Heterocyclic Compounds

The compound can serve as a precursor in the synthesis of various heterocyclic compounds. These heterocycles can have a wide range of applications, including medicinal chemistry and material science .

Pharmacological Studies

The structural components of 4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine are found in pharmacophores, which are parts of molecules responsible for their biological activity. This makes the compound a candidate for the development of new drugs with diverse pharmacological effects .

Biological Activity Research

The presence of the 1,3-benzodioxole ring system indicates potential for a broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, and spasmolytic effects . Further research into these areas could uncover new therapeutic uses.

Chemical Synthesis and Organic Reactions

This compound can also be used in organic synthesis, serving as a building block for more complex molecules. Its reactivity could be explored in various chemical reactions, contributing to the field of synthetic organic chemistry .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-ethyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-8-11(12(13)15-14-8)7-3-4-9-10(5-7)17-6-16-9/h3-5H,2,6H2,1H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIKFVDINPZEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187767-30-1
Record name 4-(1,3-dioxaindan-5-yl)-3-ethyl-1H-pyrazol-5-amine
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